molecular formula C11H15F2N B13006711 1-(2,4-Difluorophenyl)pentylamine

1-(2,4-Difluorophenyl)pentylamine

Cat. No.: B13006711
M. Wt: 199.24 g/mol
InChI Key: BWGJXDWRLPCNRN-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)pentan-1-amine is an organic compound with the molecular formula C11H15F2N It is characterized by the presence of a difluorophenyl group attached to a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Difluorophenyl)pentan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 2,4-difluorobenzaldehyde with pentylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-(2,4-Difluorophenyl)pentan-1-amine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of hydroxylated or alkoxylated derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)pentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

    1-(2,4-Difluorophenyl)butan-1-amine: Similar structure but with a shorter carbon chain.

    1-(2,4-Difluorophenyl)hexan-1-amine: Similar structure but with a longer carbon chain.

    1-(2,4-Difluorophenyl)propan-1-amine: Similar structure but with an even shorter carbon chain.

Uniqueness: 1-(2,4-Difluorophenyl)pentan-1-amine is unique due to its specific chain length and the presence of two fluorine atoms on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific receptor interactions, making it valuable for various applications.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

1-(2,4-difluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15F2N/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7,11H,2-4,14H2,1H3

InChI Key

BWGJXDWRLPCNRN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

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